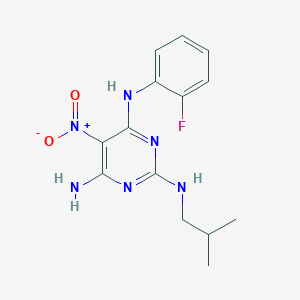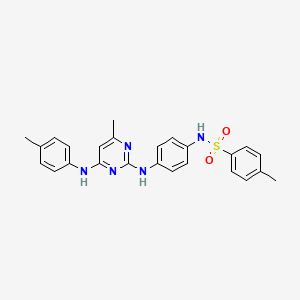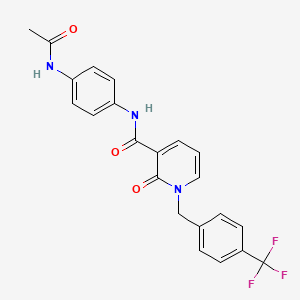![molecular formula C21H20N6O3S B11254396 N-(3,4-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11254396.png)
N-(3,4-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a complex organic compound with a mouthful of a name! Let’s break it down:
Chemical Formula: CHNOS
This compound belongs to the class of acetamides and contains a triazolotriazine ring system. Its intricate structure suggests potential biological activity and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing this compound, but one common method involves the condensation of appropriate starting materials. For example:
Condensation of 3,4-dimethylaniline with 4-methoxybenzoyl chloride: This reaction yields the key intermediate.
Cyclization with thiosemicarbazide: The cyclization step forms the triazolotriazine ring.
Acetylation: Finally, acetylation of the amino group completes the synthesis.
Industrial Production:: Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: Substitution reactions at the phenyl rings are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Biological Studies: It may interact with specific receptors or enzymes.
Industry: Its unique structure could lead to novel materials or catalysts.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related structures:
Other Triazolotriazines: Explore compounds with similar ring systems.
Phenylacetamides: Compare its properties to other acetamides.
Properties
Molecular Formula |
C21H20N6O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O3S/c1-12-4-7-15(10-13(12)2)22-17(28)11-31-21-25-24-20-23-19(29)18(26-27(20)21)14-5-8-16(30-3)9-6-14/h4-10H,11H2,1-3H3,(H,22,28)(H,23,24,29) |
InChI Key |
PZFSBYOZYMZUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11254320.png)



![5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11254333.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11254341.png)
![4-Chloro-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B11254346.png)
![1-(3-chloro-4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B11254366.png)


![N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B11254401.png)
![1-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254409.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254413.png)
